molecular formula C20H15ClF3N3O2S B3125143 N-{[5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}-N-[(4-methylbenzoyl)oxy]amine CAS No. 321553-44-0

N-{[5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}-N-[(4-methylbenzoyl)oxy]amine

Cat. No.: B3125143
CAS No.: 321553-44-0
M. Wt: 453.9 g/mol
InChI Key: SMERRBPSVMFUJP-OPEKNORGSA-N
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Description

N-{[5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}-N-[(4-methylbenzoyl)oxy]amine is a useful research compound. Its molecular formula is C20H15ClF3N3O2S and its molecular weight is 453.9 g/mol. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compounds as Privileged Scaffolds

Heterocyclic compounds, such as pyrazoles, are valuable in synthesizing a wide range of heterocyclic structures, including imidazoles, thiazoles, and more. The unique reactivity of these compounds facilitates the generation of diverse heterocyclic derivatives under mild conditions, potentially offering new avenues for the design and synthesis of novel research tools or therapeutic agents (Gomaa & Ali, 2020).

Synthetic Pathways and Structural Properties

The synthetic manipulation of chlorinated anilines has led to the creation of various novel compounds with potential applications in material science and possibly in pharmaceutical research. Understanding these pathways and the structural properties of the resulting compounds can inform the development of new materials or drugs with improved performance characteristics (Issac & Tierney, 1996).

Environmental Impact of Chlorophenyl Compounds

The study of chlorophenyl compounds, especially their role as precursors to dioxins in thermal processes, underscores the environmental implications of chemical research and the need for sustainable practices. This knowledge is crucial for developing environmentally friendly chemical processes and understanding the fate of chemical compounds in the environment (Peng et al., 2016).

Advanced Oxidation Processes for Compound Degradation

The degradation of nitrogen-containing hazardous compounds, including dyes and pesticides, through advanced oxidation processes (AOPs) highlights the significance of chemical research in addressing environmental pollutants. Insights into the degradation pathways and efficiencies of AOPs can inform the development of more effective water treatment technologies, contributing to the mitigation of pollution (Bhat & Gogate, 2021).

Properties

IUPAC Name

[(E)-[5-(4-chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylideneamino] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClF3N3O2S/c1-12-3-5-13(6-4-12)19(28)29-25-11-16-17(20(22,23)24)26-27(2)18(16)30-15-9-7-14(21)8-10-15/h3-11H,1-2H3/b25-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMERRBPSVMFUJP-OPEKNORGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON=CC2=C(N(N=C2C(F)(F)F)C)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O/N=C/C2=C(N(N=C2C(F)(F)F)C)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}-N-[(4-methylbenzoyl)oxy]amine
Reactant of Route 2
Reactant of Route 2
N-{[5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}-N-[(4-methylbenzoyl)oxy]amine
Reactant of Route 3
Reactant of Route 3
N-{[5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}-N-[(4-methylbenzoyl)oxy]amine
Reactant of Route 4
Reactant of Route 4
N-{[5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}-N-[(4-methylbenzoyl)oxy]amine
Reactant of Route 5
Reactant of Route 5
N-{[5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}-N-[(4-methylbenzoyl)oxy]amine
Reactant of Route 6
Reactant of Route 6
N-{[5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}-N-[(4-methylbenzoyl)oxy]amine

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